Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
Description
Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound with a unique bicyclic structure comprising a 5-membered azaspiro ring fused to a cyclopropane moiety. Its molecular formula is C₁₂H₂₂N₂O₂, and it features a tertiary-butyl (Boc) protecting group and a primary amino (-NH₂) substituent at the 7-position of the spiro system . This compound is widely utilized in medicinal chemistry as a versatile building block for synthesizing complex molecules, particularly in drug discovery targeting central nervous system disorders and enzyme inhibition. Its rigid spiro architecture enhances conformational control, which is critical for optimizing binding affinity and selectivity in drug candidates .
Properties
IUPAC Name |
tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)6-12(8-14)4-5-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDWBPQOHGRGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091417-05-7 | |
| Record name | tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
Tert-butyl 7-amino-5-azaspiro[2
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate can be contextualized by comparing it with analogous spirocyclic compounds. Key comparisons include:
Structural Analogues with Varied Substituents
Analogues with Modified Spiro Ring Systems
Key Differences and Implications
- Functional Groups: The amino group in this compound enables direct participation in amide bond formation or cross-coupling reactions, unlike its ketone or formyl analogues, which require additional reduction/oxidation steps .
- Spiro Ring Size : Smaller spiro systems (e.g., 2.4-heptane) enhance rigidity but limit steric accessibility compared to the 2.5-octane framework .
- Synthetic Utility: The Boc-protected amino group in the 7-position offers superior stability in acidic conditions compared to unprotected spiroamines, facilitating multi-step syntheses .
Biological Activity
Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 1354006-78-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₂N₂O₂
- IUPAC Name : this compound
- Molecular Weight : 226.32 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-positive and Gram-negative bacteria. It has been shown to act as a dual inhibitor of bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription.
-
Mechanism of Action :
- The compound exhibits dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to potent antibacterial activity. This dual inhibition is crucial for disrupting bacterial DNA processes, ultimately leading to cell death .
- The minimal inhibitory concentrations (MICs) for various strains demonstrate its effectiveness, with values as low as <0.03125 μg/mL against certain multidrug-resistant strains .
-
Case Studies :
- In a study evaluating a series of benzothiazole-based compounds, this compound was identified as a lead compound due to its favorable solubility and low plasma protein binding (PPB), which enhances its bioavailability .
- In vivo studies demonstrated efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA), indicating its potential for treating resistant bacterial infections .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | <0.03125 |
| Enterococcus faecium | <0.03125 |
| Staphylococcus aureus (MDR) | <0.25 |
| Acinetobacter baumannii | 1–4 |
| Klebsiella pneumoniae | 1–4 |
Research Findings
Research indicates that this compound not only inhibits bacterial growth but also shows promise in overcoming resistance mechanisms present in various pathogens. Its unique spirocyclic structure contributes to its interaction with target enzymes, enhancing its effectiveness against resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach starts with spirocyclic precursors undergoing functional group modifications. For example, tert-butyl-protected intermediates are synthesized using reagents like bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at -70°C to ensure controlled amination . Purification often employs recrystallization and column chromatography with silica gel, using solvent systems like ethyl acetate/hexane to isolate high-purity products .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the spirocyclic framework and amino group placement. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry and bond angles . For example, the tert-butyl group’s distinct singlet in ¹H NMR (~1.4 ppm) and carbamate carbonyl signals in ¹³C NMR (~155 ppm) are diagnostic .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in cancer or primary cell lines. Binding affinity studies (SPR or ITC) quantify interactions with proteins like GPCRs or ion channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and purity across synthetic protocols?
- Methodological Answer : Discrepancies often arise from variations in temperature, solvent choice, or catalyst loading. For instance, replacing THF with dichloromethane (DCM) in amination steps may reduce side reactions. Design of Experiments (DoE) approaches systematically test variables (e.g., reaction time, stoichiometry) to identify optimal parameters . High-throughput screening (HTS) robotics can expedite condition testing .
Q. What strategies differentiate the reactivity of this compound from structurally similar spirocycles?
- Methodological Answer : Comparative studies using Density Functional Theory (DFT) calculations predict electronic effects (e.g., amino group nucleophilicity). Experimentally, competitive reactions with electrophiles (e.g., acyl chlorides) under identical conditions reveal differences in reaction rates. For example, the amino group’s steric accessibility in the spiro framework enhances reactivity compared to bulkier analogs .
Q. How are crystallographic data inconsistencies addressed when resolving the compound’s 3D structure?
- Methodological Answer : Contradictions in X-ray data (e.g., disordered tert-butyl groups) are resolved using SHELXL refinement tools. Twinning or low-resolution datasets may require alternative space group assignments or restraints on bond lengths/angles. Complementary techniques like cryo-EM or neutron diffraction validate challenging motifs .
Future Research Directions
- Mechanistic Studies : Elucidate the compound’s interaction with understudied targets (e.g., epigenetic regulators) using CRISPR-Cas9 knockout models .
- In Vivo Pharmacokinetics : Evaluate bioavailability and blood-brain barrier penetration in rodent models via LC-MS/MS plasma profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
